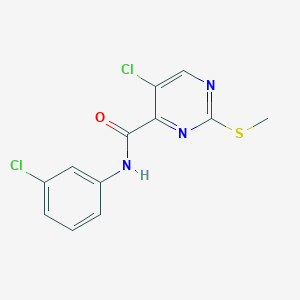

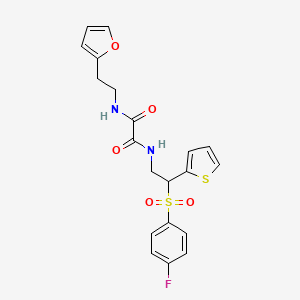

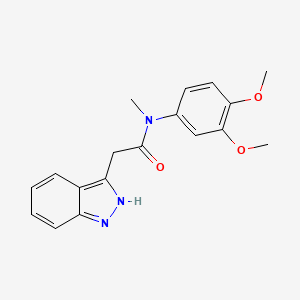

![molecular formula C13H10N4 B2888993 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 91823-31-3](/img/structure/B2888993.png)

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various synthetic strategies . One such method involves the Dimroth rearrangement, which is a type of isomerization of heterocycles . Another method involves a one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidines have been found to exhibit various biological activities, which suggests they undergo a range of chemical reactions in biological systems . They have been used in the design of anticancer agents , indicating their potential to interact with biological targets and elicit therapeutic responses.Aplicaciones Científicas De Investigación

Organic Chemistry: Synthesis of Heterocyclic Compounds

Summary of Application

The compound is used in the synthesis of 1,2,4-triazolo[1,5-a]pyridines, a type of heterocyclic compound .

Method of Application

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Results or Outcomes

The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Medicinal Chemistry: Anticancer Agents

Summary of Application

[1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives, which include “7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine”, are used as anticancer agents .

Method of Application

A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .

Results or Outcomes

Among the synthesized compounds, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .

Pharmaceutical Chemistry: Synthesis of Antimalarial Agents

Summary of Application

The compound is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Method of Application

The specific method of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

Medicinal Chemistry: Anticancer Agents Against Gastric Cancer

Summary of Application

The compound is used in the design of anticancer agents against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .

Results or Outcomes

Cardiovascular Agents: Coronary Vasodilating and Antihypertensive Activities

Summary of Application

The compound is used in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to pyrrole, thiophene, pyran, pyridine, and pyridazine, which have coronary vasodilating and antihypertensive activities .

Results or Outcomes

Antiepileptic Agents: GABAA1 and GABAA4 Receptor Selective Positive Regulators

Summary of Application

The compound is used in the design of antiepileptic agents as GABAA1 and GABAA4 receptor selective positive regulators .

Method of Application

A series of 7-alkyloxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives were designed and synthesized .

Results or Outcomes

The anticonvulsant activities of the target compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

Medicinal Chemistry: Fatty Acid-Binding Proteins (FABPs) Inhibitors

Summary of Application

The compound is used in the design of inhibitors for fatty acid-binding proteins (FABPs), which have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Results or Outcomes

Material Sciences: Various Applications

Summary of Application

The compound is utilized in various applications in the material sciences fields .

Direcciones Futuras

The future directions for research on “7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” could involve further exploration of its pharmacological activities and potential therapeutic applications. For instance, [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been suggested as potential anticancer agents , indicating a promising direction for future research.

Propiedades

IUPAC Name |

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-4-11(5-3-1)6-7-12-8-9-14-13-15-10-16-17(12)13/h1-10H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHWQJLJYLZPIC-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

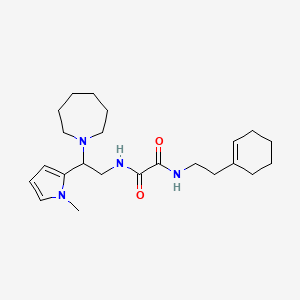

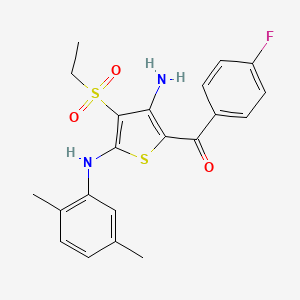

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

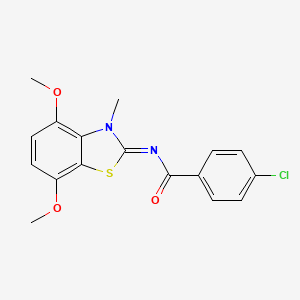

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)

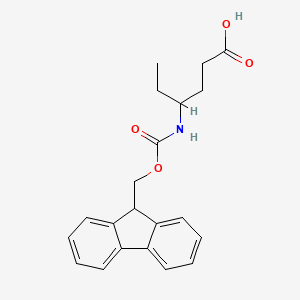

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)